molecular formula C9H11F2NO2 B1420306 [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine CAS No. 1094792-05-8

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine

Cat. No. B1420306
M. Wt: 203.19 g/mol
InChI Key: FPHGUWBMDJCQIB-UHFFFAOYSA-N
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Description

“[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine” is a chemical compound with a molecular weight of 203.19 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3 .


Molecular Structure Analysis

The InChI code for “[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine” is 1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine” has a molecular weight of 203.19 . The InChI code for this compound is 1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3 .

Scientific Research Applications

Dual Serotonin/Noradrenaline Reuptake Inhibition

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine and its derivatives have been studied for their potential in dual serotonin and noradrenaline reuptake inhibition. This pharmacological property is significant for the development of treatments for disorders such as depression. The research has led to the discovery of analogues with good metabolic stability and selectivity, highlighting the potential therapeutic applications of these compounds (Whitlock, Blagg, & Fish, 2008).

Structural Studies and Chemical Properties

Structural studies have been conducted on various derivatives of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine, such as the compound [ZnCl4]·H2O, which was obtained as a by-product in a catalyzed reaction. This has provided insights into the chemical properties and interactions of these compounds, highlighting their potential in further chemical applications (El Glaoui, Jeanneau, Zeller, Lefebvre, & Ben Nasr, 2010).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine derivatives. The compounds are synthesized through various chemical pathways and characterized using spectroscopic techniques. This research provides a foundation for understanding the physical and chemical properties of these compounds, which is crucial for their potential application in various scientific fields (Shimoga, Shin, & Kim, 2018).

Serotonin 5-HT1A Receptor-Biased Agonists

Derivatives of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine have been designed as biased agonists for serotonin 5-HT1A receptors. These compounds have been evaluated for their potential in ERK1/2 phosphorylation, showing promise as drug candidates with antidepressant-like activity. The research indicates the potential of these derivatives in the treatment of mental health disorders (Sniecikowska et al., 2019).

Antimicrobial Activities

Studies have also explored the antimicrobial potential of [2-(Difluoromethoxy)-5-methoxyphenyl]methanamine derivatives. These compounds have been shown to exhibit antibacterial and antifungal activities, which could be beneficial in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of arylglycine derivatives, highlighting its role in stereochemically controlled chemical synthesis. This is significant for the development of pharmaceuticals and other products where stereochemistry plays a crucial role (Yamamoto, Takahashi, Kurihara, & Miyaura, 2011).

Safety And Hazards

The safety information for “[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine” can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[2-(difluoromethoxy)-5-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-2-3-8(14-9(10)11)6(4-7)5-12/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGUWBMDJCQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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